molecular formula C11H19NO3 B6267230 tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate CAS No. 394735-40-1

tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate

Cat. No.: B6267230
CAS No.: 394735-40-1
M. Wt: 213.3
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Description

tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.28 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme interactions and as a potential lead compound for drug development. Its unique structure allows it to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved often include enzyme inhibition or activation, leading to changes in metabolic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

CAS No.

394735-40-1

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

0

Origin of Product

United States

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